molecular formula C14H13N3O B3853483 3-[(1H-indazol-5-ylamino)methyl]phenol

3-[(1H-indazol-5-ylamino)methyl]phenol

Cat. No.: B3853483
M. Wt: 239.27 g/mol
InChI Key: HPSRAFLOZPHEJR-UHFFFAOYSA-N
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Description

3-[(1H-Indazol-5-ylamino)methyl]phenol (CAS 704877-22-5) is a synthetic phenol derivative incorporating the 1H-indazole scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry . This compound, with the molecular formula C14H13N3O and a molecular weight of 239.27 g/mol, features a molecular structure designed for potential bioactivity . The indazole core is a key pharmacophore in numerous bioactive molecules and approved therapeutics, known for its versatile biological activities, which include anti-inflammatory, antitumor, and antimicrobial properties . Researchers value this compound primarily as a chemical building block for developing new pharmacologically active agents. The indazole moiety is a privileged structure in drug discovery, featured in FDA-approved drugs such as the anti-cancer agent Pazopanib, a tyrosine kinase inhibitor . Recent investigations into indazole-imidazole hybrids have identified potent analogues with selective activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of indazole-containing compounds in addressing antibiotic resistance . The structure of this compound, which includes a phenol group linked via an aminomethyl bridge to the 5-position of the 1H-indazole ring, provides multiple sites for chemical modification, making it a versatile intermediate for constructing compound libraries for high-throughput screening against various biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(1H-indazol-5-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-13-3-1-2-10(6-13)8-15-12-4-5-14-11(7-12)9-16-17-14/h1-7,9,15,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSRAFLOZPHEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-indazol-5-ylamino)methyl]phenol typically involves the formation of the indazole ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The methylene bridge can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-indazol-5-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dihydroindazole derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-[(1H-indazol-5-ylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1H-indazol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues from Evidence

The provided evidence highlights several 3-substituted imidazol-5-yl and indole derivatives with halogen, aryl, or alkyl substituents. These compounds share modular synthesis routes and structural motifs that inform comparisons:

Physicochemical Properties

  • Melting Points: Halogenated derivatives (e.g., Compounds 37, 8) exhibit high melting points (>200°C), suggesting strong crystalline packing, whereas 3-[(1H-Indazol-5-ylamino)methyl]phenol’s predicted lower density (1.389 g/cm³) implies less rigidity .
  • Solubility: Phenolic derivatives (e.g., target compound) are more water-soluble than nonpolar analogs (e.g., Compound 11 with 4-methoxybenzyl) but less than ionic forms like belumosudil mesylate .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-[(1H-indazol-5-ylamino)methyl]phenol, and what reaction conditions require optimization?

  • Methodology :

  • Nucleophilic substitution : React 1H-indazol-5-amine with a benzyl halide derivative (e.g., 3-hydroxybenzyl bromide) under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Buchwald-Hartwig coupling : Use palladium catalysts (e.g., Pd(dppf)Cl2_2) to couple indazole amines with phenolic substrates in dioxane at 80°C .
  • Key optimizations : Monitor reaction time (14–24 hours), temperature (80–100°C), and stoichiometry (1:1.5 amine:halide ratio). Purify via silica chromatography (EA:PE = 1:5) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Techniques :

  • NMR : Assign peaks for the phenolic -OH (~5.5 ppm), methylene bridge (-CH2_2-NH, ~4.2 ppm), and indazole aromatic protons (6.8–8.2 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 267–395 range) and fragmentation patterns .
  • X-ray crystallography : Use SHELX-97 for structure refinement; resolve hydrogen bonding between phenolic -OH and indazole N-H .

Q. How can researchers screen for biological activity, such as enzyme inhibition?

  • Assay design :

  • Kinase inhibition : Test against ROCK2 using ATP-competitive assays (IC50_{50} determination). Reference SLx-2119 (ROCK2 inhibitor) as a structural analog .
  • Antimicrobial activity : Use microbroth dilution (MIC assays) in bacterial/fungal models. Note the role of π-π interactions in target binding .
  • Cell viability : Employ MTT assays in cancer cell lines (e.g., HCT-116) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting NMR data for synthetic intermediates be resolved?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in indazole and phenol rings .
  • Deuterated solvents : Use DMSO-d6_6 to sharpen broad -OH/-NH peaks.
  • Variable temperature NMR : Reduce rotational barriers for methylene bridges at 40–60°C .

Q. What strategies improve solubility and stability in biological assays?

  • Approaches :

  • Salt formation : Convert to hydrochloride salts (improves aqueous solubility; e.g., 90 mg/mL in DMSO) .
  • Co-solvents : Use 10% DMSO/PBS for in vitro studies. Avoid ethanol due to poor solubility .
  • Lyophilization : Stabilize the compound for long-term storage (-20°C, desiccated) .

Q. How do computational methods like DFT aid in understanding electronic properties?

  • Applications :

  • HOMO-LUMO analysis : Predict reactivity sites (e.g., phenolic -OH as electron donor) .
  • Molecular docking : Simulate binding to ROCK2 (PDB: 4XCG) using AutoDock Vina. Focus on hydrogen bonds with Lys121 and Glu154 .
  • Solvent effects : Use PCM models to simulate DMSO/water interactions .

Q. What challenges arise in crystallizing this compound, and how can SHELX software assist?

  • Crystallization issues :

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) at 4°C.
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement (high-resolution data >1.2 Å) .
  • Hydrogen bonding networks : SHELXPRO visualizes interactions between indazole NH and phenolic O .

Q. How can analogs be designed to explore structure-activity relationships (SAR)?

  • Design principles :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) on the phenyl ring to enhance binding affinity .
  • Linker variation : Replace methylene with ethylene or amide spacers to modulate flexibility .
  • Bioisosteres : Substitute indazole with pyrazole or imidazole; test using parallel synthesis .

Q. How is target engagement validated in cellular models?

  • Validation methods :

  • Western blotting : Measure downstream ROCK2 targets (e.g., phosphorylated MYPT1) .
  • Cellular thermal shift assay (CETSA) : Confirm compound-target binding in lysates .
  • CRISPR knockdown : Compare activity in ROCK2-knockout vs. wild-type cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1H-indazol-5-ylamino)methyl]phenol
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3-[(1H-indazol-5-ylamino)methyl]phenol

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